1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one
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Description
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one is a useful research compound. Its molecular formula is C23H27FN2O5S and its molecular weight is 462.54. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research has explored the structure–activity relationship of related compounds for anticonvulsant activity. Compounds similar to the chemical showed significant protective effects on seizures, comparable to the standard drug phenytoin. This highlights their potential in anticonvulsant applications (Madaiah et al., 2012).
Antihypertensive Activity
Studies on derivatives of 1-oxa-3,8-diazaspiro[4.5]decane reveal their potential as antihypertensive agents. These compounds have been tested for their efficacy in lowering blood pressure, showing varying degrees of activity depending on their specific structural modifications (Caroon et al., 1981).
Molecular Structure and Crystallography
Research into the molecular structure and crystallography of similar compounds has been conducted. These studies provide valuable insights into how substituents on the cyclohexane ring influence supramolecular arrangements, which is crucial for understanding the properties and applications of such compounds (Graus et al., 2010).
Hypoglycemic Activity
Similar compounds have been synthesized and evaluated for their hypoglycemic activity. These studies suggest that certain derivatives of 1,3-diazaspiro[4.5]decane may be effective in reducing blood glucose levels, offering potential therapeutic benefits for conditions like diabetes (Iqbal et al., 2012).
Chemical Synthesis and Reactivity
Research has also been focused on the synthesis and reactivity of related compounds. These studies contribute to a deeper understanding of the chemical properties and potential applications of 1-oxa-4,8-diazaspiro[4.5]decane derivatives in various fields, including medicinal chemistry (Oh & Kohn, 1992).
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-17-4-3-5-19(14-17)30-16-22(27)25-10-8-23(9-11-25)26(12-13-31-23)32(28,29)20-6-7-21(24)18(2)15-20/h3-7,14-15H,8-13,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSMGJVWQOXNQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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